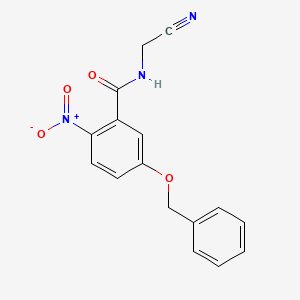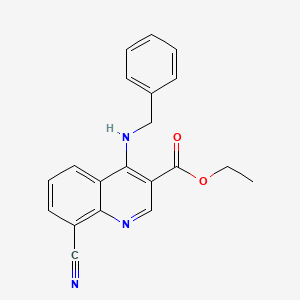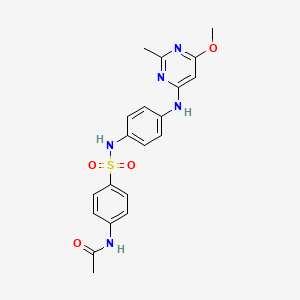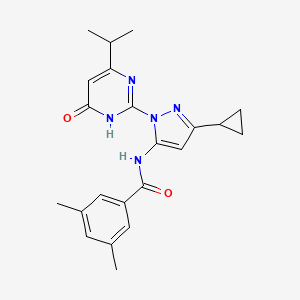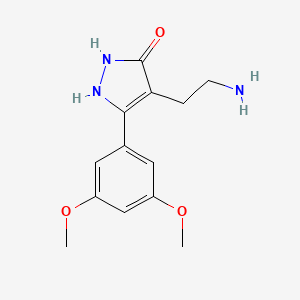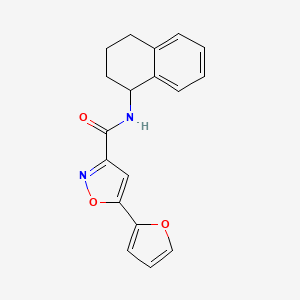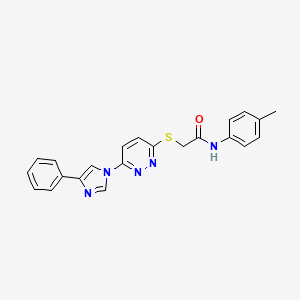
2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, which are closely related to the structure of the compound , often involves complex coupling reactions and the use of specific reagents to introduce various functional groups. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide demonstrated the use of coupling reactions of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and various reagents, highlighting the intricacy of synthesizing such compounds (Chen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure and vibrational properties, plays a crucial role in understanding the physical and chemical behavior of compounds. The use of 1H NMR, 13C NMR, FT-IR, and single crystal X-ray diffraction studies provides detailed insights into the compound's geometry, electronic configuration, and intermolecular interactions. Theoretical calculations based on the density functional method (DFT) further support these findings, offering a comprehensive view of the compound's molecular structure (Chen et al., 2021).
Chemical Reactions and Properties
The compound's reactivity and functional group transformations are pivotal in its application. Studies on similar compounds have shown a variety of chemical reactions, such as dicarbonylation and reactions with isonitriles, leading to novel derivatives with potential biological and pharmacological applications. These reactions underline the compound's versatility and potential as a precursor for synthesizing a wide range of derivatives (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for the compound's application in material science and drug formulation. The synthesis and structural elucidation of derivatives provide valuable data on these properties, facilitating the optimization of conditions for their practical use and incorporation into various formulations.
Chemical Properties Analysis
The chemical properties, such as acidity (pKa values), reactivity towards different reagents, and stability, are fundamental to understanding the compound's behavior in various environments and reactions. The determination of pKa values, for example, offers insights into the compound's protonation states, which are vital for predicting its solubility and reactivity in different pH conditions (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
- Derivatives of acetamide, including compounds structurally related to 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide, have been synthesized and found to exhibit significant antibacterial activities. For instance, certain derivatives were synthesized and tested for their antibacterial activity, showing promising results (Ramalingam, Ramesh, & Sreenivasulu, 2019), (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer Activities
- Certain derivatives of acetamide compounds related to this compound have shown significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, exhibiting notable selectivity and potency. For example, compounds have shown high selectivity against human lung adenocarcinoma cells, indicating potential use in anticancer therapy (Evren et al., 2019), (Yurttaş et al., 2015).
Pharmacological and Computational Studies
- Several studies involving derivatives structurally related to this compound have focused on understanding their pharmacological properties and reactivity through computational calculations. For instance, antimicrobial activity and quantum calculations were performed on novel sulphonamide derivatives, providing insights into their reactivity and potential pharmacological applications (Fahim & Ismael, 2019).
Chemical Properties and Synthesis
- The chemical properties, synthesis methodologies, and potential pharmacological applications of compounds similar to this compound have been extensively studied. For instance, the synthesis of heterocyclic o-aminonitriles and their potential chemical and pharmacological activities have been explored, showcasing the diverse applications of these compounds in scientific research (Al-Afaleq & Abubshait, 2001).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-7-9-18(10-8-16)24-21(28)14-29-22-12-11-20(25-26-22)27-13-19(23-15-27)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYURQRCDMYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)
